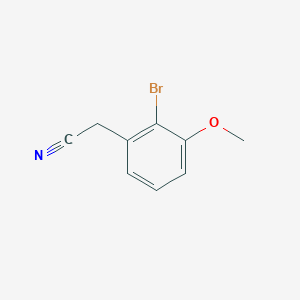
Benzenesulfonoimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonoimidamide is an organosulfur compound with the molecular formula C6H8N2OS. It is a derivative of sulfonimidamide, characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonoimidamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ammonia or amines under controlled conditions. The reaction typically proceeds as follows:
-
Reaction with Ammonia: : Benzenesulfonyl chloride reacts with ammonia in the presence of a base such as pyridine to yield this compound. [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ]
-
Reaction with Amines: : Benzenesulfonyl chloride can also react with primary or secondary amines to form this compound derivatives. [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHR} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonoimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonimidates or sulfoximines, which are valuable intermediates in organic synthesis.
Reduction: Reduction of this compound can yield sulfonamides or other reduced sulfur-containing compounds.
Substitution: The sulfonyl group in this compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonimidates, sulfoximines
Reduction: Sulfonamides
Substitution: Various this compound derivatives with different functional groups
Scientific Research Applications
Benzenesulfonoimidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds, including sulfonimidates and sulfoximines.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: this compound derivatives have shown potential as anticancer and antimicrobial agents due to their ability to inhibit specific enzymes and pathways.
Industry: It is utilized in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of benzenesulfonoimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, this compound derivatives can inhibit enzymes like carbonic anhydrase IX, leading to antiproliferative effects on cancer cells. The compound’s sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Benzenesulfonoimidamide can be compared with other similar compounds, such as sulfonamides and sulfoximines:
Sulfonamides: These compounds contain a sulfonyl group attached to an amine. They are widely used as antibiotics and enzyme inhibitors.
Sulfoximines: These compounds have a sulfonyl group attached to an imine. They are valuable intermediates in organic synthesis and have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a sulfonyl group with an imidamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a versatile compound for various applications in research and industry .
Similar Compounds
- Sulfonamides
- Sulfoximines
- Sulfonimidates
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
(aminosulfonimidoyl)benzene |
InChI |
InChI=1S/C6H8N2OS/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9) |
InChI Key |
WXBRXIHIUCXZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555273.png)

![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)


![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)

![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)


![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)


